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Compound of Interest

Compound Name: Demethoxyencecalinol

Cat. No.: B1596252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Demethoxyencecalinol, a naturally occurring benzopyran derivative, has garnered attention

within the scientific community for its potential therapeutic applications, including antibacterial,

anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive

overview of the physical and chemical properties of Demethoxyencecalinol, detailed

experimental protocols for its isolation and synthesis, and an exploration of its known biological

activities and associated signaling pathways. All quantitative data is presented in structured

tables for clarity, and key experimental workflows and signaling pathways are visualized using

diagrams.

Physicochemical Properties
Demethoxyencecalinol, with the chemical name 1-(2,2-dimethylchromen-6-yl)ethanol, is a

colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized

in the table below.
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Property Value Reference

Molecular Formula C₁₃H₁₆O₂ [1]

Molecular Weight 204.26 g/mol [1]

Melting Point 30-32 °C [1]

Appearance Powder [1]

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, and acetone.

Hardly soluble in water.

[1]

CAS Number 71822-00-9 [1]

Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation

of Demethoxyencecalinol. The following sections provide an overview of the expected

spectral data. Note: Specific experimental spectra for Demethoxyencecalinol are not readily

available in public databases. The information below is based on the known structure and

typical spectral characteristics of related chromene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic

protons on the chromene ring, the vinyl proton, the gem-dimethyl groups, the methine proton of

the ethanol substituent, and the methyl group of the ethanol substituent.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the

olefinic carbons of the pyran ring, the quaternary carbon bearing the gem-dimethyl groups, and

the carbons of the ethanol side chain.

Infrared (IR) Spectroscopy
The IR spectrum of Demethoxyencecalinol is anticipated to exhibit characteristic absorption

bands corresponding to its functional groups. Key expected absorptions include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

C=C stretch (aromatic and vinyl): Absorptions around 1500-1650 cm⁻¹.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Demethoxyencecalinol would likely show a

molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to involve the loss

of a methyl group (M-15), a water molecule (M-18) from the alcohol, and cleavage of the

ethanol side chain.

Experimental Protocols
Isolation from Natural Sources
Demethoxyencecalinol has been isolated from various plant species, notably from the genus

Ageratina, such as Ageratina adenophora.[2][3] A general protocol for the isolation of

chromenes from plant material is outlined below.

Workflow for Isolation of Demethoxyencecalinol
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Dried and powdered Ageratina adenophora

Maceration with methanol at room temperature

Filtration and concentration under reduced pressure

Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, water)

Column chromatography on silica gel

Ethyl acetate fraction

Further purification by preparative TLC or HPLC

Spectroscopic analysis (NMR, MS, IR)

Click to download full resolution via product page

Caption: General workflow for the isolation of Demethoxyencecalinol.

Detailed Methodology:

Plant Material and Extraction: Dried and powdered aerial parts of Ageratina adenophora are

subjected to extraction with methanol at room temperature for an extended period.
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Filtration and Concentration: The extract is filtered, and the solvent is removed under

reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to

separate compounds based on their polarity.

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain

Demethoxyencecalinol, is subjected to column chromatography on silica gel. The column is

typically eluted with a gradient of n-hexane and ethyl acetate.

Purification: Fractions containing the compound of interest are further purified using

techniques like preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Structural Elucidation: The structure of the isolated pure compound is confirmed by

spectroscopic methods, including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Chemical Synthesis
While a specific, detailed synthesis protocol for Demethoxyencecalinol is not readily

available, a plausible synthetic route can be devised based on established methods for

chromene synthesis. A common approach involves the reaction of a suitably substituted phenol

with an α,β-unsaturated aldehyde or ketone.

Biological Activities and Signaling Pathways
Demethoxyencecalinol has been reported to possess antibacterial, anti-inflammatory, and

antioxidant properties.[1] The underlying mechanisms of action are subjects of ongoing

research. Based on studies of related chromene derivatives, potential signaling pathways

involved in its biological activities can be proposed.

Anti-inflammatory Activity
The anti-inflammatory effects of chromene compounds are often attributed to their ability to

modulate key signaling pathways involved in the inflammatory response. For instance, some

dimethoxy flavones, which share structural similarities with Demethoxyencecalinol, have been
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shown to inhibit cyclooxygenases (COX-1 and COX-2) and the production of pro-inflammatory

cytokines like TNF-α and IL-1β.[1] Furthermore, studies on demethoxycurcumin, another

related compound, have demonstrated its ability to suppress the lipopolysaccharide (LPS)-

induced inflammatory response in microglial cells by down-regulating the NF-κB and MAPK

signaling pathways.[4]

Potential Anti-inflammatory Signaling Pathway
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Caption: Potential anti-inflammatory mechanism of Demethoxyencecalinol.

Antioxidant Activity
The antioxidant properties of phenolic compounds like Demethoxyencecalinol are generally

attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl group

on the chromene scaffold is a key structural feature for this activity. The mechanism likely

involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby

neutralizing it and preventing oxidative damage to cellular components.

Antibacterial Activity
The precise antibacterial mechanism of Demethoxyencecalinol is not fully elucidated.

However, studies on other natural antimicrobial compounds suggest several possibilities.

These include the disruption of the bacterial cell membrane integrity, leading to the leakage of

intracellular components, and the inhibition of essential bacterial enzymes or metabolic

pathways.[5] For example, some polyphenols are known to interfere with microbial respiration

and DNA synthesis.[6]

Proposed Antibacterial Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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